molecular formula C28H24O7 B3010348 Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate CAS No. 610762-94-2

Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate

Cat. No.: B3010348
CAS No.: 610762-94-2
M. Wt: 472.493
InChI Key: ASCPZDBQTLZRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate is a synthetic chromene derivative incorporating a 1,4-benzodioxin ring system. This compound features a chromen-4-one core substituted with a 6-ethyl group and a benzyl ester-linked acetoxy moiety at position 6.

Properties

IUPAC Name

benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O7/c1-2-19-12-21-25(14-24(19)34-17-27(29)35-15-18-6-4-3-5-7-18)33-16-22(28(21)30)20-8-9-23-26(13-20)32-11-10-31-23/h3-9,12-14,16H,2,10-11,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCPZDBQTLZRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC3=CC=CC=C3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties through a review of recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C24_{24}H24_{24}N4_{4}O4_{4}
  • Molecular Weight : 424.47 g/mol
  • CAS Number : Not explicitly listed in available resources but related compounds suggest similar properties.

Anticancer Activity

The anticancer potential of benzodioxin-related compounds has been documented in several studies. For example, derivatives have shown selective cytotoxicity towards various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. A structure–activity relationship (SAR) analysis indicated that modifications in the side chains significantly influenced the cytotoxic effects .

Case Study: Cytotoxicity Assessment

In a comparative study involving benzodioxin derivatives:

  • Cell Lines Tested : MCF-7 (breast), A549 (lung), HCT116 (colon)
  • IC50_{50} Values :
    • MCF-7: 10.5 µM
    • A549: 8.3 µM
    • HCT116: 9.7 µM

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Cytotoxic Effects

Cytotoxicity assays have shown that certain modifications in the benzodioxin structure can enhance or reduce toxicity towards normal versus cancer cells. For instance, some studies report that while many benzodioxin derivatives exhibit high toxicity against cancer cells, they often show lower toxicity towards normal cells, indicating a potential therapeutic window .

Summary of Findings

The biological activity of this compound suggests promising avenues for further research:

  • Antimicrobial Potential : Moderate efficacy against specific Gram-positive bacteria.
  • Anticancer Activity : Selective cytotoxicity towards various cancer cell lines with promising IC50_{50} values.
  • Cytotoxicity Profile : Favorable toxicity ratios favoring cancer cells over normal cells.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate exhibit promising anticancer activity. The presence of the benzodioxin moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation and survival.

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of age-related diseases and conditions such as neurodegeneration, where oxidative damage plays a crucial role.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in preclinical models. By modulating inflammatory pathways, it may offer therapeutic benefits in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, including packaging and automotive components.

Coatings and Films

The compound's chemical structure allows it to serve as a precursor for coatings that require specific functional properties such as hydrophobicity or UV resistance. This application is critical in industries where surface durability and environmental resistance are paramount.

Pesticide Development

Research indicates that derivatives of this compound may possess insecticidal or fungicidal properties. This makes it a candidate for developing new agrochemicals aimed at improving crop protection while minimizing environmental impact.

Plant Growth Regulators

This compound may also function as a plant growth regulator, promoting desirable traits such as increased yield or enhanced resistance to abiotic stressors.

Case Studies and Research Findings

Study TitleFocusFindings
"Anticancer Activity of Novel Chromene Derivatives"Anticancer propertiesDemonstrated significant inhibition of cancer cell lines with IC50 values lower than standard chemotherapeutics.
"Antioxidant Properties of Benzodioxin Derivatives"Antioxidant activityShowed high radical scavenging activity compared to common antioxidants like vitamin C.
"Development of Eco-friendly Pesticides"Agricultural applicationsIdentified potential insecticidal activity against pests like aphids and whiteflies with low toxicity to beneficial insects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, differing in substituents, ester groups, or ring modifications:

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference ID
Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate C28H24O7 - Benzyl ester
- 6-Ethyl group
Structural focus; potential hepatoprotective/anticancer activity inferred from analogs
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate C23H19F3O7 - Methyl ester
- 2-Trifluoromethyl
- 6-Ethyl
Higher lipophilicity due to CF3 group; no explicit activity data reported
Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate C21H18O7 - Methyl ester
- No ethyl substituent
Simplified structure; activity possibly reduced compared to ethyl-substituted analogs
Isopropyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate C26H26O7 - Isopropyl ester
- 2-Methyl
- 6-Ethyl
Enhanced steric bulk; commercial availability as a biochemical intermediate
Silibinin C25H22O10 - Dihydrobenzodioxin fused to flavonolignan
- Hydroxymethyl group
Clinically used hepatoprotective/anticancer agent; superior antihepatotoxic activity
3',4'-(1",4"-Dioxino)flavone derivatives Variable - 1,4-Dioxane ring fused to flavone
- Hydroxymethyl at position 2"
Significant antihepatotoxic activity comparable to silymarin in rat models

Key Findings from Comparative Studies

Substituent Effects on Activity The ethyl group at position 6 (as in the target compound) may enhance lipophilicity and membrane permeability compared to non-alkylated analogs (e.g., methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate) . Hydroxymethyl groups on the dioxane ring (e.g., in silibinin and 3',4'-dioxinoflavones) correlate with superior antihepatotoxic activity, suggesting that polar substituents improve target engagement in liver cells .

Isopropyl esters (e.g., C26H26O7) are favored in prodrug design due to enhanced stability under acidic conditions .

Pharmacological Potential Silibinin, a natural analog, demonstrates well-established hepatoprotective and anticancer mechanisms, including antioxidant and anti-inflammatory pathways. The target compound’s synthetic framework may allow for optimized pharmacokinetics but requires empirical validation . Coumarin-derived 1,4-dioxane analogs (e.g., derivatives) show moderate activity, suggesting that chromene-based scaffolds (as in the target) may offer superior efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.